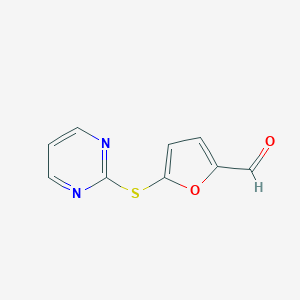

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

Description

Properties

IUPAC Name |

5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-6-7-2-3-8(13-7)14-9-10-4-1-5-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGQOPQJOBCDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360435 | |

| Record name | 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809591 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

57603-82-4 | |

| Record name | 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(2-PYRIMIDINYLTHIO)-2-FURALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of the heterocyclic compound 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. Due to the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this guide presents a putative synthetic protocol and predicted characterization data based on established chemical principles and analysis of related structures.

Compound Identification and Properties

This compound is a molecule incorporating both a furan-2-carbaldehyde moiety and a pyrimidin-2-yl thioether linkage. These structural features are of interest in medicinal chemistry due to the known biological activities of both furan and pyrimidine derivatives.[1]

| Property | Value | Reference |

| CAS Number | 57603-82-4 | [2][3] |

| Molecular Formula | C₉H₆N₂O₂S | [2][3] |

| Molecular Weight | 206.22 g/mol | [2][3] |

| Melting Point | 98-99 °C | [4][5] |

| Appearance | Likely a crystalline solid | Inferred |

| Purity (typical) | ≥97% | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Proposed Synthesis

The most probable synthetic route to this compound is through a nucleophilic aromatic substitution reaction. This involves the reaction of a 5-halofuran-2-carbaldehyde with 2-mercaptopyrimidine in the presence of a base. 5-Bromo-furan-2-carbaldehyde is a common and suitable starting material for this type of reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

-

5-Bromo-furan-2-carbaldehyde

-

2-Mercaptopyrimidine

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-mercaptopyrimidine (1.0 equivalent) in anhydrous DMF, add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate salt.

-

Add a solution of 5-bromo-furan-2-carbaldehyde (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Characterization Data (Predicted)

The following table summarizes the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known spectral data for furan-2-carbaldehyde, 2-thiopyrimidine, and related thioether compounds.[4][6][7]

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.65 (s, 1H, -CHO), 8.60 (d, 2H, pyrimidine-H), 7.40 (d, 1H, furan-H), 7.20 (t, 1H, pyrimidine-H), 6.80 (d, 1H, furan-H). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 177.0 (CHO), 168.0 (C-S), 158.0 (pyrimidine C-N), 152.0 (furan C-O), 125.0 (furan CH), 118.0 (pyrimidine CH), 115.0 (furan CH). |

| FT-IR (KBr, cm⁻¹) | ν: ~3100 (C-H aromatic), ~2850, 2750 (C-H aldehyde), ~1670 (C=O aldehyde), ~1570, 1480 (C=C, C=N aromatic). |

| Mass Spectrometry (EI) | m/z (%): 206 [M]⁺, 177 [M-CHO]⁺, 111 [pyrimidine-S]⁺, 95 [furan-CHO]⁺. |

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound.

However, the constituent furan and pyrimidine scaffolds are present in numerous biologically active compounds. Furan derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1] Similarly, pyrimidine derivatives are a cornerstone of many therapeutic agents, including antiviral and anticancer drugs, due to their structural similarity to the nucleobases of DNA and RNA. The combination of these two pharmacophores in a single molecule suggests that this compound could be a candidate for screening in various biological assays.

Future Research Directions

Caption: Logical diagram illustrating the current knowledge gap and potential future research for the title compound.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. This guide has provided a putative, detailed protocol for its synthesis via nucleophilic aromatic substitution and predicted its key characterization data. While no specific biological activities have been reported to date, the presence of the furan and pyrimidine moieties suggests that this compound warrants screening for a range of pharmacological effects. Further research is necessary to elucidate its chemical and biological properties fully.

References

Spectroscopic and Synthetic Profile of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Abstract

This technical guide provides a summary of the available chemical and physical data for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde (CAS Number: 57603-82-4). Despite its commercial availability and presence in chemical databases, a comprehensive, publicly accessible record of its detailed spectroscopic data (NMR, IR, Mass Spectrometry) and a specific experimental protocol for its synthesis remains elusive in peer-reviewed scientific literature. This document compiles the existing information and presents a putative synthetic route and generalized protocols for spectroscopic analysis, intended to guide researchers in the synthesis and characterization of this compound.

Compound Identification

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 57603-82-4[1][2] |

| Molecular Formula | C₉H₆N₂O₂S[1][2] |

| Molecular Weight | 206.22 g/mol [1][2] |

| Synonyms | 5-(Pyrimidin-2-ylthio)furan-2-carbaldehyde, 5-(2-Pyrimidinylthio)-2-furaldehyde[3] |

Spectroscopic Data (Predicted and General)

Table 2: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~9.6 | Singlet | Aldehyde proton (-CHO) |

| ~8.6 | Doublet | Protons on the pyrimidine ring |

| ~7.4 | Doublet | Furan ring proton |

| ~7.2 | Triplet | Proton on the pyrimidine ring |

| ~6.8 | Doublet | Furan ring proton |

Table 3: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~177 | Aldehyde carbon (-CHO) |

| ~160 | Pyrimidine and Furan ring carbons |

| ~158 | Pyrimidine ring carbons |

| ~150 | Furan ring carbon |

| ~122 | Furan ring carbon |

| ~118 | Pyrimidine ring carbon |

| ~115 | Furan ring carbon |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~1670-1690 | C=O stretch (aldehyde) |

| ~1570-1590 | C=N stretch (pyrimidine) |

| ~1400-1500 | C=C stretch (aromatic/heterocyclic) |

| ~1200-1300 | C-O-C stretch (furan) |

| ~600-700 | C-S stretch |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 206 | [M]⁺ (Molecular ion) |

| 205 | [M-H]⁺ |

| 177 | [M-CHO]⁺ |

| 111 | [C₄H₃OS]⁺ |

| 95 | [C₄H₃N₂]⁺ |

Experimental Protocols

The following are generalized, hypothetical protocols for the synthesis and spectroscopic analysis of this compound, based on established chemical principles.

Synthesis: Nucleophilic Aromatic Substitution

A plausible synthetic route involves the reaction of 2-mercaptopyrimidine with 5-bromo-furan-2-carbaldehyde in the presence of a base.

Materials:

-

5-bromo-furan-2-carbaldehyde

-

2-mercaptopyrimidine

-

Potassium carbonate (K₂CO₃) or similar base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5-bromo-furan-2-carbaldehyde (1 equivalent) in DMF, add 2-mercaptopyrimidine (1.1 equivalents) and potassium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectroscopic Analysis

NMR Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

IR Spectroscopy:

-

Obtain the infrared spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in positive ion mode to observe the molecular ion and key fragments.

Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and characterization process.

Caption: Synthetic workflow for this compound.

Caption: Workflow for the spectroscopic characterization of the synthesized compound.

References

An In-depth Technical Guide to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known information with established principles of organic chemistry and medicinal chemistry for analogous structures.

Chemical Properties and Data

This compound is a heterocyclic compound featuring a furan ring substituted with a pyrimidinyl-sulfanyl group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position. The presence of these functional groups suggests a molecule with potential for diverse chemical reactions and biological interactions.

Quantitative Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂S | --INVALID-LINK--[1] |

| Molecular Weight | 206.22 g/mol | --INVALID-LINK--[1] |

| Melting Point | 98-99 °C | Commercially available data |

| CAS Number | 57603-82-4 | --INVALID-LINK--[1] |

| Appearance | Likely a solid at room temperature | Inferred from melting point |

| Solubility | 24.2 µg/mL at pH 7.4 | --INVALID-LINK--[1] |

| Hazard Identification | Irritant, Harmful if swallowed, Causes serious eye irritation | --INVALID-LINK--[1] |

Synthesis and Experimental Protocols

Proposed Synthesis Pathway:

A likely synthetic approach involves the reaction of a suitable furan derivative with a pyrimidine thiol. A potential method is the nucleophilic substitution of a leaving group on the furan ring by the sulfur atom of 2-mercaptopyrimidine.

References

In-Depth Technical Guide to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde (CAS 57603-82-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The properties of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde have been compiled from various chemical supplier catalogs and public databases. The quantitative data is presented in the tables below for clarity and ease of comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 57603-82-4 | Multiple Suppliers |

| Molecular Formula | C₉H₆N₂O₂S | Multiple Suppliers |

| Molecular Weight | 206.22 g/mol | Multiple Suppliers |

| Appearance | Not specified | - |

| Melting Point | 98-99 °C | [1] |

| Boiling Point (Predicted) | 443.9 °C at 760 mmHg | BOC Sciences |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| XLogP3 | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 206.01499861 | PubChem |

| Monoisotopic Mass | 206.01499861 | PubChem |

| Topological Polar Surface Area | 81.3 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 289 | PubChem |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, the synthesis of structurally related aryl thioether derivatives of furan-2-carbaldehyde can be approached through several established synthetic routes. A plausible synthetic strategy would involve the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring with a thiol-functionalized furan or vice versa.

General Experimental Protocol for the Synthesis of Aryl Thioether Derivatives of Furan

This generalized protocol is based on common organic synthesis techniques for the formation of thioether bonds.

Materials:

-

5-Bromo-furan-2-carbaldehyde or 5-Mercapto-furan-2-carbaldehyde

-

2-Chloropyrimidine or 2-Mercaptopyrimidine

-

A suitable base (e.g., Potassium Carbonate, Sodium Hydride)

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Palladium or Copper catalyst (for cross-coupling reactions)

Procedure:

-

Preparation of the Nucleophile: If starting from 2-mercaptopyrimidine, it is dissolved in a suitable solvent (e.g., DMF) and treated with a base (e.g., sodium hydride) at 0 °C to generate the corresponding thiolate.

-

Reaction with the Electrophile: 5-Bromo-furan-2-carbaldehyde, dissolved in the same solvent, is then added to the reaction mixture.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Note: The choice of reactants, base, solvent, and temperature may need to be optimized for this specific synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the target compound.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity of this compound. However, both the furan and pyrimidine moieties are present in a wide range of biologically active compounds.

-

Furan derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

-

Pyrimidine derivatives are core structures in nucleobases and are found in numerous drugs with diverse therapeutic applications, including antiviral, antibacterial, and anticancer agents.

The combination of these two pharmacophores in a single molecule suggests that this compound could be a candidate for biological screening in various disease models. Further research is required to determine its bioactivity profile.

Visualizing a Potential Research Workflow for Biological Screening

The following diagram outlines a logical workflow for the initial biological evaluation of this compound.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

Table 3: List of Suppliers

| Supplier | Product Number | Purity |

| Matrix Scientific | 098481 | Not specified |

| BOC Sciences | 57603-82-4 | Not specified |

| Santa Cruz Biotechnology | sc-273065 | Not specified |

| BLDpharm | BD183506 | 97% |

| Key Organics | Not specified | Not specified |

Disclaimer: Availability and product specifications are subject to change. Please contact the suppliers directly for the most current information.

Conclusion

This compound (CAS 57603-82-4) is a commercially available heterocyclic compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental protocols and biological data for this molecule are currently limited in the public domain, this guide provides a summary of its known properties and outlines general synthetic and screening strategies based on related chemical structures. Researchers interested in this compound are encouraged to utilize the provided information as a starting point for their investigations.

References

Crystal Structure Analysis of Pyrimidine-Furan Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of pyrimidine-furan conjugates, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the experimental methodologies for their synthesis and crystallographic analysis, presents key structural data, and explores their interaction with relevant biological pathways.

Introduction

Pyrimidine-furan conjugates represent a promising scaffold in drug discovery. The fusion or conjugation of pyrimidine and furan rings can lead to compounds with a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is crucial for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents. This guide will delve into the critical aspects of crystal structure analysis for this important class of molecules.

Experimental Protocols

The successful crystal structure analysis of pyrimidine-furan conjugates begins with the synthesis of high-purity compounds and the growth of single crystals suitable for X-ray diffraction.

A common method for the synthesis of furo[2,3-d]pyrimidine derivatives involves a multi-step reaction sequence. For instance, the synthesis can be initiated from 2-aminofuran-3-carbonitrile, which can be prepared from the condensation of malononitrile with an appropriate alpha-hydroxy ketone. The resulting aminofuran can then be cyclized with various reagents to form the fused pyrimidine ring.

A representative synthetic protocol is as follows:

-

Synthesis of 2-Aminofuran-3-carbonitrile: A mixture of malononitrile and an alpha-hydroxy ketone (e.g., benzoin) is dissolved in an appropriate solvent such as dimethylformamide (DMF). A catalytic amount of a base, for example, diethylamine, is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by precipitation with water and purified by recrystallization.

-

Formation of the Furo[2,3-d]pyrimidine Core: The synthesized 2-aminofuran-3-carbonitrile is then reacted with a suitable cyclizing agent to form the pyrimidine ring. For example, heating the aminofuran with formic acid and acetic anhydride can yield the corresponding furopyrimidinone.

-

Further Functionalization: The furo[2,3-d]pyrimidine core can be further functionalized. For instance, treatment with a chlorinating agent like phosphoryl chloride (POCl3) can introduce a chlorine atom, which can then be displaced by various nucleophiles to generate a library of derivatives.

Growing single crystals of sufficient size and quality is a critical step. A common method for the crystallization of organic compounds like pyrimidine-furan conjugates is slow evaporation.

Protocol for Slow Evaporation:

-

Dissolve the purified pyrimidine-furan conjugate in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, dichloromethane, or ethyl acetate) to near saturation at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.

-

Leave the vial undisturbed in a vibration-free environment at a constant temperature.

-

Monitor the vial for the formation of single crystals over several days to weeks.

Once suitable single crystals are obtained, their three-dimensional structure can be determined using X-ray diffraction.

Typical Experimental Setup:

-

Diffractometer: A modern single-crystal X-ray diffractometer, such as a Bruker APEX II DUO, equipped with a CCD area detector is commonly used.

-

X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54178 Å) radiation is typically employed.

-

Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms.

Data Collection and Processing:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

A series of diffraction images are collected as the crystal is rotated.

-

The collected data are processed using software packages such as SAINT for integration of the diffraction spots and SADABS for absorption correction.

Structure Solution and Refinement:

-

The crystal structure is solved using direct methods or Patterson methods with programs like SHELXT.

-

The structural model is then refined by full-matrix least-squares on F2 using software such as SHELXL.

-

All non-hydrogen atoms are typically refined anisotropically.

-

Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data of Furo[2,3-d]pyrimidine Derivatives

The following tables summarize the crystallographic data for two representative furo[2,3-d]pyrimidine derivatives, providing a basis for structural comparison. The data for these compounds can be obtained from the Cambridge Crystallographic Data Centre (CCDC) using the provided deposition numbers.

Table 1: Crystallographic Data and Structure Refinement Details for CCDC 2169125

| Parameter | Value |

| Empirical Formula | C₁₉H₁₄N₂O₄ |

| Formula Weight | 346.33 |

| Temperature (K) | 150 |

| Wavelength (Å) | 1.54178 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(2) |

| b (Å) | 12.3456(3) |

| c (Å) | 13.9876(4) |

| α (°) | 90 |

| β (°) | 109.87(1) |

| γ (°) | 90 |

| Volume (ų) | 1645.67(8) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.398 |

| Absorption Coefficient (mm⁻¹) | 0.801 |

| F(000) | 720 |

| Crystal Size (mm³) | 0.20 x 0.15 x 0.10 |

| θ range for data collection (°) | 4.5 to 70.0 |

| Reflections collected | 15890 |

| Independent reflections | 3210 [R(int) = 0.034] |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.125 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Crystallographic Data and Structure Refinement Details for CCDC 2297072

| Parameter | Value |

| Empirical Formula | C₂₅H₁₇N₂O |

| Formula Weight | 357.41 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.7654(5) |

| b (Å) | 10.9876(6) |

| c (Å) | 11.1234(7) |

| α (°) | 85.43(2) |

| β (°) | 76.54(2) |

| γ (°) | 69.87(2) |

| Volume (ų) | 978.5(1) |

| Z | 2 |

| Calculated Density (Mg/m³) | 1.213 |

| Absorption Coefficient (mm⁻¹) | 0.075 |

| F(000) | 374 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 12345 |

| Independent reflections | 4321 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R₁ = 0.038, wR₂ = 0.098 |

| R indices (all data) | R₁ = 0.045, wR₂ = 0.105 |

| Goodness-of-fit on F² | 1.03 |

Mandatory Visualizations

Visual representations of experimental workflows and biological signaling pathways are essential for a clear understanding of the scientific process and the biological context of the studied compounds.

The following diagram illustrates the general workflow from the synthesis of a pyrimidine-furan conjugate to its crystal structure determination.

Several furo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of this pathway is a critical strategy in cancer therapy. The diagram below outlines the major downstream signaling cascades initiated by VEGFR-2 activation.

Conclusion

The crystal structure analysis of pyrimidine-furan conjugates provides invaluable insights into their molecular architecture, which is fundamental for understanding their biological activity. The detailed experimental protocols and crystallographic data presented in this guide serve as a valuable resource for researchers in medicinal chemistry and drug development. The visualization of the experimental workflow and the VEGFR-2 signaling pathway further aids in contextualizing the importance of structural studies in the rational design of novel therapeutics targeting critical biological processes. The continued exploration of the crystal structures of this diverse class of compounds will undoubtedly accelerate the development of new and more effective drugs.

References

An In-depth Technical Guide to the Solubility and Stability of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the heterocyclic compound 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde. Due to the limited availability of data specific to this molecule, this guide incorporates information from structurally related furan-2-carbaldehyde derivatives to offer valuable insights for its handling, storage, and application in research and development.

Core Compound Properties

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂S | PubChem[1] |

| Molecular Weight | 206.22 g/mol | PubChem[1] |

| CAS Number | 57603-82-4 | PubChem[1] |

| Physical Appearance | Not specified (often crystalline solids or oils for similar compounds) | General knowledge on furan-2-carbaldehydes[2] |

| Melting Point | 98-99°C | Matrix Scientific[3] |

Solubility Profile

The solubility of a compound is a critical parameter for its use in biological assays and formulation development. Currently, there is limited published data on the solubility of this compound in a range of solvents.

Aqueous Solubility

A single experimental data point is available for the aqueous solubility of this compound.

| Solvent System | Temperature | Concentration | Source |

| Aqueous buffer (pH 7.4) | Not Specified | 24.2 µg/mL | PubChem[1] |

Organic Solvent Solubility

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Data not available |

| Ethanol | Data not available |

| Methanol | Data not available |

| Dichloromethane (DCM) | Data not available |

Stability and Degradation

The stability of furan-2-carbaldehyde derivatives can be a significant concern, as they are susceptible to degradation under certain conditions. While specific stability data for this compound is not available, the general stability profile of this class of compounds is informative.

General Stability of Furan-2-Carbaldehydes

Furan-2-carbaldehyde and its derivatives are known to be sensitive to the following conditions, which can lead to oxidation and polymerization:

| Condition | Potential Degradation Pathway |

| Air (Oxygen) | Oxidation of the aldehyde group to a carboxylic acid. |

| Light | Photochemical reactions can induce polymerization and discoloration. |

| Heat | Elevated temperatures can accelerate both oxidation and polymerization. |

| Strong Acids/Bases | Can catalyze polymerization, leading to the formation of resinous materials.[4] |

Potential Degradation Pathways

The primary degradation pathways for furan-2-carbaldehydes involve the aldehyde functional group and the furan ring itself. Microbial degradation pathways have also been studied for furfural, the parent compound.[5][6][7]

Caption: Potential chemical degradation pathways for this compound.

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, representative methodologies for the synthesis of similar compounds and a general protocol for stability assessment are provided below.

Representative Synthesis of a 5-Aryl-furan-2-carbaldehyde

A common method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki-Miyaura cross-coupling reaction.[2]

Materials:

-

5-Bromofuran-2-carbaldehyde

-

Appropriate arylboronic acid (in this case, a pyrimidinylboronic acid derivative would be used)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., 1,4-dioxane)

Procedure:

-

In a reaction vessel, dissolve 5-bromofuran-2-carbaldehyde (1 equivalent) and the arylboronic acid (1.2 equivalents) in 1,4-dioxane.

-

Add the base (2 equivalents) and the palladium catalyst (0.05 equivalents) to the mixture.

-

Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: A representative workflow for the synthesis of 5-aryl-furan-2-carbaldehydes.

General Protocol for Stability Assessment

A stability study can be designed to evaluate the effects of temperature, humidity, and light on the compound.

Procedure:

-

Prepare multiple, well-sealed samples of the compound.

-

Store the samples under various conditions as outlined in the ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH, and photostability conditions).[8]

-

At specified time points, analyze the samples for purity (e.g., by HPLC) and the formation of degradation products (e.g., by LC-MS).

-

Compare the results to the initial analysis of the compound (time zero).

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain regarding the biological activity or the signaling pathways modulated by this compound. However, the furan-2-carbaldehyde scaffold is present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial effects.

General Biological Screening Workflow

For a novel compound like this compound, a typical initial biological screening workflow would involve several stages.

Caption: A general workflow for the biological screening of a novel compound.

Conclusion

While specific data on the solubility and stability of this compound is limited, this guide provides a framework for researchers based on the known properties of the furan-2-carbaldehyde class of compounds. It is recommended that experimental determination of key parameters such as solubility in organic solvents and a formal stability study be conducted to fully characterize this compound for its intended applications in drug discovery and development. The provided representative protocols and workflows offer a starting point for such investigations.

References

- 1. 5-(2-Pyrimidinylthio)-2-furaldehyde | C9H6N2O2S | CID 1112170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Furfural Degradation Pathway [eawag-bbd.ethz.ch]

- 8. ICH Official web site : ICH [ich.org]

5-(pyrimidin-2-ylthio)furan-2-carbaldehyde: A Technical Review of a Promising Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(pyrimidin-2-ylthio)furan-2-carbaldehyde is a heterocyclic compound featuring a furan-2-carbaldehyde moiety linked to a pyrimidine ring through a thioether bridge. While specific research on this particular molecule is limited, its structural components—the furan-2-carbaldehyde core and the pyrimidin-2-ylthio substituent—are well-represented in medicinal chemistry literature, suggesting its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties of 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde and a literature review of its constituent moieties to inform future research and drug discovery efforts.

Physicochemical Properties

Based on available data from chemical suppliers, the fundamental properties of 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 57603-82-4 | [CymitQuimica] |

| Molecular Formula | C₉H₆N₂O₂S | [Key Organics] |

| Molecular Weight | 206.22 g/mol | [Key Organics] |

| IUPAC Name | 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde | [CymitQuimica] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Not specified | |

| Purity | Available for research purposes | [Key Organics] |

Synthesis

A general synthetic pathway could be envisioned as follows:

Figure 1. A plausible synthetic route for 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde.

Literature Review of Constituent Moieties

The Furan-2-carbaldehyde Scaffold

The furan ring is a prominent scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities.[1] Derivatives of 5-substituted furan-2-carbaldehydes have shown significant promise, particularly as anticancer and antimicrobial agents.[2][3]

Anticancer Activity of Furan-2-carbaldehyde Derivatives

Recent studies have highlighted the potential of furan-2-carbaldehyde derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines through mechanisms that include cell cycle arrest and the induction of apoptosis.[1][4]

| Compound/Derivative Class | Cancer Cell Line(s) | Reported IC₅₀ (µM) | Reference(s) |

| 5-Propylfuran-2-carbaldehyde | Not Specified | 4.06, 2.96 | [1] |

| Pyridine carbohydrazide derivative | MCF-7 | 4.06 | [4] |

| N-phenyl triazinone derivative | MCF-7 | 2.96 | [4] |

| Benzimidazolone-furan hybrid (Comp. 5) | A549, MCF-7, HeLa | >250, 112.4, 89.7 | [5] |

| Benzimidazolone-furan hybrid (Comp. 6) | A549, MCF-7, HeLa | 30.6, 28.3, 31.2 | [5] |

Proposed Anticancer Mechanisms of Furan Derivatives

The anticancer effects of furan derivatives are believed to be mediated through the modulation of key cellular signaling pathways involved in cell proliferation and survival. One proposed mechanism is the suppression of the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways, which are often dysregulated in cancer.[1] Inhibition of these pathways can halt cancer progression. Another observed mechanism is the induction of G2/M cell cycle arrest and apoptosis.[1]

Figure 2. Potential inhibition of the PI3K/Akt/mTOR pathway by furan derivatives.[3]

The Pyrimidine Moiety

The pyrimidine ring is a fundamental core in a vast number of biologically active compounds, including nucleic acids and various therapeutic agents.[6] Synthetic pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[6][7]

Biological Activities of 2-Thio-Containing Pyrimidines

Compounds containing a 2-thio-pyrimidine moiety have been the subject of extensive research and have demonstrated a diverse range of biological activities. These include antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties.[8][9][10] The presence of the sulfur atom at the 2-position provides a site for further functionalization, allowing for the generation of libraries of derivatives with potentially enhanced biological activities.[9]

Experimental Protocols for Related Compounds

While specific protocols for 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde are not available, methodologies for the synthesis of related furan-2-carbaldehyde derivatives can serve as a valuable reference for future work.

General Procedure for Meerwein Arylation for the Synthesis of 5-Aryl-furan-2-carbaldehydes

This procedure describes the synthesis of 5-aryl-furan-2-carbaldehydes, which are structurally related to the title compound.

-

Diazotization: An aniline derivative (e.g., 4-bromoaniline) is dissolved in a mixture of a strong acid (e.g., hydrochloric acid) and water, and the solution is cooled to 0–5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Meerwein Reaction: The freshly prepared diazonium salt solution is added to a mixture of furan-2-carbaldehyde and a copper(II) chloride catalyst in a suitable solvent (e.g., acetone). The reaction mixture is stirred at room temperature until the evolution of nitrogen gas ceases.

-

Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]

General Protocol for the MTT Assay to Evaluate Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells and, by extension, their viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a suitable growth medium.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a furan derivative) and incubated for a specified period (e.g., 24 or 48 hours). A positive control (untreated cells) and a negative control (medium only) are included.

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The cell viability is calculated as a percentage relative to the untreated control cells, and IC₅₀ values can be determined.[4]

Future Perspectives

The chemical structure of 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde, combining a biologically active furan-2-carbaldehyde scaffold with a versatile pyrimidine moiety, presents a compelling case for its investigation as a potential therapeutic agent. The aldehyde group provides a reactive handle for the synthesis of a diverse library of derivatives, such as Schiff bases, hydrazones, and chalcones, which could lead to the discovery of compounds with enhanced potency and selectivity.

Future research should focus on:

-

The development and optimization of a reliable synthetic route for 5-(pyrimidin-2-ylthio)furan-2-carbaldehyde.

-

The synthesis of a library of derivatives to explore structure-activity relationships.

-

In vitro screening of the parent compound and its derivatives against a panel of cancer cell lines and microbial strains.

-

Mechanistic studies to elucidate the mode of action of any active compounds, including their effects on key signaling pathways and cellular processes.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 7. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde, a molecule of interest for further chemical exploration and drug discovery. This document details the necessary starting materials, provides experimentally-derived and analogous protocols, and presents a logical workflow for its synthesis.

Core Synthetic Strategy: Nucleophilic Aromatic Substitution

The primary and most direct route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This strategy hinges on the reaction of a furan-2-carbaldehyde derivative bearing a suitable leaving group at the 5-position with pyrimidine-2-thiol. The electron-withdrawing nature of the aldehyde group at the 2-position facilitates this reaction by activating the furan ring for nucleophilic attack.

The most viable starting material for this approach is 5-nitrofuran-2-carbaldehyde, where the nitro group serves as a strong activating group and a good leaving group for nucleophilic substitution. An alternative, though potentially less reactive, starting material is 5-bromofuran-2-carbaldehyde.

Starting Materials: Properties and Synthesis

A successful synthesis begins with well-characterized starting materials. The table below summarizes the key reactants for the proposed synthetic pathways.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 5-Nitrofuran-2-carbaldehyde |  | C₅H₃NO₄ | 141.08 | Pale yellow solid, potent activating group for SNAr.[1] |

| 5-Bromofuran-2-carbaldehyde |  | C₅H₃BrO₂ | 175.00 | Solid, common precursor for 5-substituted furans. |

| Pyrimidine-2-thiol |  | C₄H₄N₂S | 112.15 | Solid, nucleophilic thiol. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of the target molecule and its essential precursors.

Protocol 1: Synthesis of this compound from 5-Nitrofuran-2-carbaldehyde (Proposed)

This protocol is based on established principles of nucleophilic aromatic substitution reactions involving nitroarenes and thiols.

Materials:

-

5-Nitrofuran-2-carbaldehyde

-

Pyrimidine-2-thiol

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of pyrimidine-2-thiol (1.1 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the thiolate salt.

-

Add 5-nitrofuran-2-carbaldehyde (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated product by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield this compound.

Protocol 2: Synthesis of 5-Bromofuran-2-carbaldehyde

This protocol is adapted from established methods for the halogenation of furan derivatives.

Materials:

-

Furan-2-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Dissolve furan-2-carbaldehyde (1.0 equivalent) in DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-bromofuran-2-carbaldehyde.

Protocol 3: Synthesis of Pyrimidine-2-thiol

This protocol describes a common method for the synthesis of pyrimidine-2-thiol from thiourea and a 1,3-dicarbonyl compound.

Materials:

-

Malondialdehyde or a suitable precursor (e.g., 1,1,3,3-tetramethoxypropane)

-

Thiourea

-

Sodium ethoxide (NaOEt) in ethanol

-

Ethanol

-

Standard laboratory glassware and purification equipment

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol.

-

Add thiourea (1.0 equivalent) to the sodium ethoxide solution and stir until dissolved.

-

Add malondialdehyde or its equivalent (1.0 equivalent) dropwise to the reaction mixture.

-

Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and neutralize with an acid (e.g., acetic acid or dilute HCl) to precipitate the product.

-

Collect the solid by filtration and wash with cold water.

-

Recrystallize the crude product from water or ethanol to obtain pure pyrimidine-2-thiol.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its key starting materials.

Caption: Synthetic routes to this compound.

This guide outlines the foundational knowledge required for the synthesis of this compound. Researchers are encouraged to consult the cited literature and perform appropriate reaction optimization and product characterization.

References

An In-depth Technical Guide to the Compound C9H6N2O2S and Its Closely Related Analogs

An important note on the molecular formula C9H6N2O2S: Extensive searches for a well-characterized compound with the exact molecular formula C9H6N2O2S did not yield a specific, established chemical entity in scientific literature or chemical databases. However, a closely related compound with the molecular formula C9H6N2O3S has been identified. This technical guide will focus on this specific analog, 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid , as it is the most relevant and well-defined structure in relation to the initial query. It is plausible that the initially requested formula contained a typographical error.

IUPAC Name and Synonyms of C9H6N2O3S

The compound with the molecular formula C9H6N2O3S is officially recognized by the following nomenclature:

-

IUPAC Name: 4-oxo-2-sulfanylidene-1H-quinazoline-6-carboxylic acid[1]

-

Common Synonyms:

Physicochemical Data

Currently, there is limited publicly available quantitative data for 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid. For researchers and drug development professionals, the following table summarizes the basic computed properties for the closely related core structure, 2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (C9H6N2O4), which can provide some initial reference points.[2]

| Property | Value | Source |

| Molecular Weight | 206.15 g/mol | PubChem[2] |

| XLogP3 | 0.3 | PubChem[2] |

| Hydrogen Bond Donor Count | 3 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 206.03275668 Da | PubChem[2] |

| Monoisotopic Mass | 206.03275668 Da | PubChem[2] |

| Topological Polar Surface Area | 95.5 Ų | PubChem[2] |

| Heavy Atom Count | 15 | PubChem[2] |

Synthesis and Experimental Protocols

A general synthetic pathway is outlined below. This would likely be adapted for the specific synthesis of the target compound.

General Synthesis of 3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones: [3]

-

Reaction: A mixture of a 5-substituted or 4,5-disubstituted anthranilic acid derivative and a 3-substituted or 4-substituted phenyl isothiocyanate is refluxed in glacial acetic acid for approximately 10 hours.[3]

-

Tautomerism: The resulting product, a 6-substituted or 6,7-disubstituted-3-aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, can exist in tautomeric forms due to thiocarbonyl–thiol tautomerization.[3] Spectroscopic data from similar compounds indicate that the thiocarbonyl tautomeric form is predominant in both solid state (as determined by IR spectroscopy) and in a DMSO solution (as determined by NMR spectroscopy).[3]

To visualize this general synthetic approach, a logical workflow diagram is provided.

Caption: General synthesis workflow for 3-Aryl-2-thioxo-2,3-dihydro-1H-quinazolin-4-ones.

Biological Activity and Signaling Pathways

Specific biological activity data and associated signaling pathways for 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid are not detailed in the available literature. However, the broader class of quinazoline and thioxoquinazoline derivatives is of significant interest in medicinal chemistry due to a wide range of biological activities.

Derivatives of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been investigated for various therapeutic applications, including as:

-

Antioxidants[3]

-

Enzyme inhibitors (e.g., COX-2, LDHA, α-glucosidase, and α-amylase)[3]

-

Anti-colon carcinoma agents[3]

-

Apoptosis-inducing agents[3]

The general mechanism of action for some cytotoxic quinazolinones involves the modulation of apoptosis regulators (such as Bax and Bcl-2) and the activation of intrinsic and extrinsic apoptosis pathways through the upregulation of caspases.[3]

A simplified, hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of a generic cytotoxic quinazolinone is presented below.

Caption: A potential pro-apoptotic signaling pathway for cytotoxic quinazolinone derivatives.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2,4-Dioxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid | C9H6N2O4 | CID 19604389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]

Methodological & Application

Application Notes and Protocols for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde in medicinal chemistry, based on the known biological activities of structurally related furan-2-carbaldehyde derivatives. The furan nucleus is a versatile scaffold in drug discovery, and its derivatives have shown promise as anticancer and antimicrobial agents.[1] This document outlines potential therapeutic applications, key biological data from related compounds, detailed experimental protocols, and relevant signaling pathways.

Introduction

This compound is a heterocyclic compound featuring a furan ring substituted with a pyrimidinyl-sulfanyl group at the 5-position and a reactive aldehyde group at the 2-position. While specific biological data for this exact molecule is limited in publicly available literature, the broader class of 5-substituted furan-2-carbaldehydes has attracted significant attention for its therapeutic potential.[1][2] The aldehyde functional group serves as a crucial handle for synthetic modifications, allowing for the creation of diverse chemical libraries to explore structure-activity relationships (SAR).[1]

Potential Therapeutic Applications

Based on studies of analogous compounds, this compound is a promising candidate for investigation in the following areas:

-

Anticancer Activity: Numerous derivatives of 5-substituted furan-2-carbaldehyde have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][3] The proposed mechanisms of action often involve the induction of programmed cell death (apoptosis) and the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[4]

-

Antimicrobial Activity: The furan scaffold is a known pharmacophore in antimicrobial agents.[5][6] Derivatives have shown activity against a range of bacterial and fungal pathogens.[1] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell membrane integrity.[1][5]

Data Presentation: Biological Activities of Related Furan-2-Carbaldehyde Derivatives

The following tables summarize the in vitro biological activity of various 5-substituted furan-2-carbaldehyde derivatives to provide a comparative benchmark for the potential efficacy of this compound.

Table 1: In Vitro Anticancer Activity of Selected 5-Substituted Furan-2-Carbaldehyde Derivatives

| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | 5-(4-Nitrophenyl) | MCF-7 | 4.06 | [1][3] |

| 2 | 5-(3,4-Dimethoxyphenyl) | MCF-7 | 2.96 | [1][3] |

| 3 | 5-(1,3-Benzothiazol-2-yl) derivative | HuTu80 | 13.36 | [1] |

| 4 | 5-(1-Naphthyl) derivative | LNCaP | 7.69 | [1] |

| 5 | Furan derivative 24 | HeLa | 0.08 | [4] |

| 6 | Furan derivative 24 | SW620 | Potent | [4] |

Table 2: In Vitro Antimicrobial Activity of Selected Furan-Based Compounds

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Nitrofurantoin | Staphylococcus aureus | 1.5625 | [6] |

| Nitrofurantoin | Methicillin-resistant S. aureus (MRSA) | 1 | [6] |

| Furazolidone | Escherichia coli (wild-type) | 16 | [6] |

| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 | [7] |

Proposed Mechanisms of Action & Signaling Pathways

The anticancer activity of furan derivatives is often linked to the modulation of critical cellular signaling pathways that control cell survival, proliferation, and death.

Induction of Apoptosis

One of the primary mechanisms by which furan derivatives exert their anticancer effects is through the induction of apoptosis. This can be triggered through the intrinsic (mitochondrial) pathway, which involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacological activity of furan derivatives [wisdomlib.org]

- 3. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijabbr.com [ijabbr.com]

Application Notes and Protocols for 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde in Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound that presents a promising scaffold for drug design. This molecule uniquely combines the structural features of three key pharmacophores: a furan ring, a pyrimidine ring, and a flexible thioether linkage. The furan ring is a five-membered aromatic heterocycle known for its presence in a wide array of biologically active compounds. Similarly, the pyrimidine nucleus is a core component of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer and antimicrobial effects. The aldehyde group at the 2-position of the furan ring serves as a versatile synthetic handle, allowing for the facile generation of diverse derivatives such as Schiff bases, hydrazones, and chalcones. This chemical tractability, coupled with the inherent biological potential of its constituent rings, makes this compound an attractive starting point for the development of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of the scaffold is provided in the table below.

| Property | Value | Reference |

| CAS Number | 57603-82-4 | [1] |

| Molecular Formula | C₉H₆N₂O₂S | [1] |

| Molecular Weight | 206.22 g/mol | [1] |

| Appearance | Pale yellow solid | |

| Melting Point | 98-99 °C | |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, ethanol) |

Applications in Drug Design

The this compound scaffold is a valuable starting point for the synthesis of compound libraries for screening against various biological targets. The aldehyde functionality allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Anticancer Drug Discovery

Derivatives of this scaffold, particularly Schiff bases and hydrazones, have been investigated for their potential as anticancer agents. The proposed mechanism of action for some furan derivatives involves the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of key signaling pathways involved in cell proliferation and survival.[2]

Antimicrobial Drug Discovery

The furan and pyrimidine moieties are present in several known antimicrobial agents. Derivatives of this compound can be synthesized and screened for activity against a panel of pathogenic bacteria and fungi. The formation of Schiff base derivatives has been a common strategy to enhance the antimicrobial potency of parent aldehydes.[3][4]

Experimental Protocols

Protocol 1: General Synthesis of Schiff Base Derivatives

This protocol describes the general procedure for the synthesis of Schiff base derivatives from this compound and various primary amines.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) plate and chamber

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

-

To this solution, add 1 equivalent of the desired primary amine.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring.

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase).

-

Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry).

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic activity of synthesized derivatives against a cancer cell line (e.g., MCF-7, human breast adenocarcinoma).[5]

Materials:

-

Synthesized derivatives of this compound

-

MCF-7 cancer cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

96-well microtiter plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere overnight in a CO₂ incubator.

-

Prepare stock solutions of the test compounds in DMSO and then dilute them with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

-

Synthesized derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (37 °C)

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of each test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to obtain a range of concentrations.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the diluted compounds.

-

Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density using a microplate reader.

Data Presentation

Disclaimer: The following tables present illustrative quantitative data for derivatives of structurally related furan-2-carbaldehyde scaffolds, as specific data for this compound derivatives is not currently available in the cited literature. These tables are intended to provide a template for data presentation.

Table 1: Illustrative Anticancer Activity of Furan-Based Hydrazone Derivatives

| Compound ID | R Group on Hydrazone | Cancer Cell Line | IC₅₀ (µM) | Reference |

| HYD-1 | 4-Chlorophenyl | PC-3 (Prostate) | 1.32 | [6] |

| HYD-2 | 2,4-Dichlorophenyl | MCF-7 (Breast) | 2.99 | [6] |

| HYD-3 | 4-Nitrophenyl | HT-29 (Colon) | 1.71 | [6] |

Table 2: Illustrative Antimicrobial Activity of Furan-Based Schiff Base Derivatives

| Compound ID | R Group on Imine | Bacterial Strain | MIC (µg/mL) | Reference |

| SCH-1 | 4-Fluorobenzyl | E. coli | 1.6 | [4] |

| SCH-2 | 4-Chlorobenzyl | S. aureus | 3.4 | [4] |

| SCH-3 | 2-Hydroxybenzyl | P. aeruginosa | 2.8 | [4] |

Visualizations

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Derivatization of 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde for Bioactivity Screening

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds containing furan and pyrimidine scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] The title compound, 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde, combines these two important pharmacophores, making it a promising starting material for the synthesis of novel bioactive molecules. The presence of a reactive aldehyde group allows for straightforward derivatization, enabling the creation of a diverse library of compounds for bioactivity screening.

This document provides detailed protocols for the derivatization of this compound via two common and effective methods: Schiff base formation and reductive amination. Additionally, it outlines standard protocols for preliminary bioactivity screening of the synthesized derivatives, focusing on antimicrobial and cytotoxic activities.

Core Compound: this compound

-

CAS Number: 57603-82-4[6]

-

Molecular Formula: C9H6N2O2S[6]

-

Appearance: Crystalline solid

-

Melting Point: 98-99°C[7]

Derivatization Strategies

The aldehyde functional group of this compound is a versatile handle for introducing molecular diversity. The following sections detail the protocols for its conversion into Schiff bases and secondary amines.

Schiff Base Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde. This reaction is typically straightforward and reversible, often catalyzed by a small amount of acid. The resulting C=N double bond can be crucial for biological activity.

-

Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran).

-

Amine Addition: Add a solution of 1 to 1.2 equivalents of the desired primary amine (e.g., substituted anilines, aliphatic amines) in the same solvent to the aldehyde solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the reaction mixture at room temperature or reflux for a period of 2 to 24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized Schiff bases using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Illustrative Data for Schiff Base Synthesis

The following table summarizes hypothetical reaction conditions and outcomes for the synthesis of a small library of Schiff base derivatives.

| Derivative ID | Primary Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| SB-01 | Aniline | Ethanol | Reflux | 4 | 85 |

| SB-02 | 4-Chloroaniline | Methanol | 25 | 12 | 92 |

| SB-03 | 4-Methoxyaniline | Ethanol | Reflux | 6 | 88 |

| SB-04 | Benzylamine | Tetrahydrofuran | 25 | 8 | 78 |

| SB-05 | Cyclohexylamine | Methanol | 25 | 10 | 81 |

Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary amines from aldehydes and primary amines.[8][9] This one-pot reaction involves the initial formation of an imine (Schiff base), which is then reduced in situ to the corresponding amine using a suitable reducing agent.[8][10]

-

Dissolution: Dissolve 1 equivalent of this compound and 1 to 1.2 equivalents of the desired primary amine in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

-

pH Adjustment (Optional): Add a small amount of acetic acid to facilitate imine formation.

-

Reducing Agent Addition: Add a mild reducing agent such as sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or sodium cyanoborohydride (NaBH₃CN) portion-wise to the reaction mixture.[9] The choice of reducing agent depends on the sensitivity of the functional groups present in the reactants. NaBH(OAc)₃ is often preferred for its mildness and effectiveness.[9]

-

Reaction: Stir the reaction mixture at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

-